molecular formula C8H5ClF3N B6162281 3-chloro-2-ethenyl-5-(trifluoromethyl)pyridine CAS No. 1512811-14-1

3-chloro-2-ethenyl-5-(trifluoromethyl)pyridine

Cat. No.: B6162281
CAS No.: 1512811-14-1
M. Wt: 207.6
InChI Key:
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Description

3-chloro-2-ethenyl-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C8H5ClF3N. It is a derivative of pyridine, characterized by the presence of a chlorine atom, an ethenyl group, and a trifluoromethyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-ethenyl-5-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the chlorination of 2-ethenyl-5-(trifluoromethyl)pyridine using chlorine gas under controlled conditions. Another method includes the use of trichloromethylpyridine as a starting material, followed by a chlorine/fluorine exchange reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and fluorination processes. These processes are carried out in specialized reactors designed to handle the reactive intermediates and by-products. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-ethenyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Scientific Research Applications

3-chloro-2-ethenyl-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of bioactive compounds.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with antifungal, antibacterial, and anticancer properties.

    Industry: It is used in the production of agrochemicals, such as herbicides and insecticides

Mechanism of Action

The mechanism of action of 3-chloro-2-ethenyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems. The compound can inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-2-ethenyl-5-(trifluoromethyl)pyridine is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to its analogs. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1512811-14-1

Molecular Formula

C8H5ClF3N

Molecular Weight

207.6

Purity

95

Origin of Product

United States

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